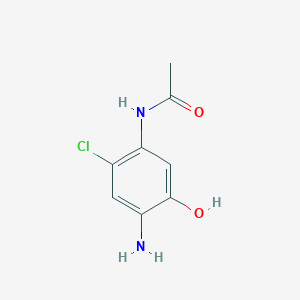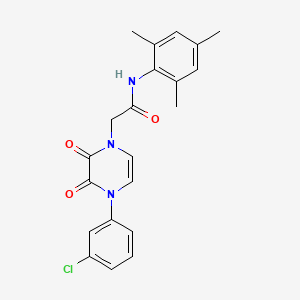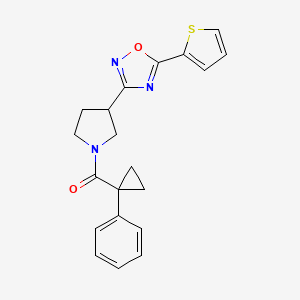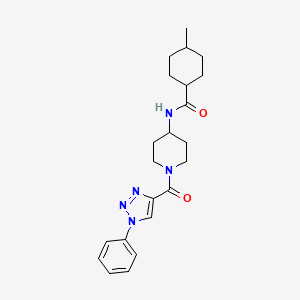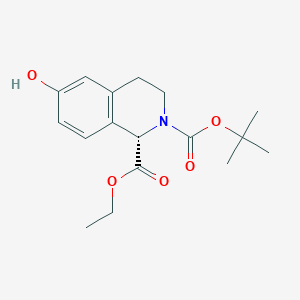
2-Chloro-6-(dimethylamino)isonicotinic acid
Übersicht
Beschreibung
2-Chloro-6-(dimethylamino)isonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it . The chlorine atom is attached to the second carbon atom of the ring, while the dimethylamino group is attached to the sixth carbon atom .Wissenschaftliche Forschungsanwendungen
Plant Disease Resistance
One of the most significant applications of 2-Chloro-6-(dimethylamino)isonicotinic acid is in the field of agriculture, where it’s used to protect plants against diseases . This compound can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Systemic Acquired Resistance (SAR) Inducer
2-Chloro-6-(dimethylamino)isonicotinic acid is a synthetic elicitor that can induce Systemic Acquired Resistance (SAR) in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process .
Protection Against Rust Disease in Beans
Field trials have demonstrated that applying 2-Chloro-6-(dimethylamino)isonicotinic acid to bean seedlings when they were 16 to 20 days old protected plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .
Resistance Induction in Cucumber
2-Chloro-6-(dimethylamino)isonicotinic acid and its ester derivative induce local and systemic resistance in cucumber against C. lagenarium as well as other pathogens .
Ester Derivatives as Potential Inducers
Ester derivatives of 2-Chloro-6-(dimethylamino)isonicotinic acid have shown potential as inducers of plants’ natural immune system . In fact, amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were found to be more biologically active than acids and their plant resistance induction properties were up to 92% .
Use in Synthetic Chemistry
2-Chloro-6-(dimethylamino)isonicotinic acid is also used in synthetic chemistry as a building block for the synthesis of various organic compounds .
Wirkmechanismus
Target of Action
Isonicotinic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .
Result of Action
It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .
Eigenschaften
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKYBLWJTYHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(dimethylamino)isonicotinic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)


